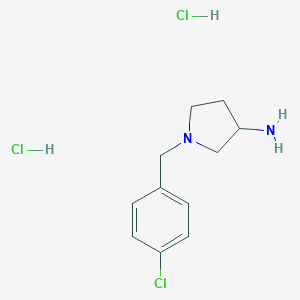

1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRZMXYRBJTLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=C(C=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593665 | |

| Record name | 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169452-11-3 | |

| Record name | 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Route

Reductive amination offers a one-pot method to introduce the 4-chlorobenzyl group. Pyrrolidin-3-amine reacts with 4-chlorobenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Procedure

-

Reaction Setup : Dissolve pyrrolidin-3-amine (1.0 equiv, 10 mmol) and 4-chlorobenzaldehyde (1.2 equiv, 12 mmol) in methanol (50 mL).

-

Reduction : Add NaBH3CN (1.5 equiv, 15 mmol) portionwise at 0°C. Stir at room temperature for 12 h.

-

Workup : Quench with 1 M HCl, concentrate under reduced pressure, and partition between ethyl acetate and water.

-

Isolation : Dry the organic layer (MgSO4), filter, and concentrate to obtain the free base.

-

Salt Formation : Dissolve the free base in ethanol, add concentrated HCl (2.2 equiv), and crystallize the dihydrochloride salt.

Key Data

N-Alkylation Route

Direct alkylation of pyrrolidin-3-amine with 4-chlorobenzyl bromide avoids the need for aldehyde intermediates.

Procedure

-

Alkylation : Combine pyrrolidin-3-amine (1.0 equiv, 10 mmol), 4-chlorobenzyl bromide (1.1 equiv, 11 mmol), and K2CO3 (2.0 equiv, 20 mmol) in acetonitrile (50 mL). Reflux for 8 h.

-

Workup : Filter to remove salts, concentrate, and purify via column chromatography (SiO2, EtOAc/hexane).

-

Salt Formation : Treat the free base with HCl gas in diethyl ether to precipitate the dihydrochloride.

Key Data

Optimization and Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Selection

Stoichiometry and Equivalents

Temperature Control

Analytical Characterization

Post-synthesis validation ensures structural fidelity and salt stoichiometry:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Purity Assessment

Challenges and Considerations

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- The compound is investigated for its potential as a therapeutic agent in treating various conditions, particularly those affecting the central nervous system. Its ability to penetrate the blood-brain barrier enhances its profile as a candidate for neurological disorders.

-

Biological Activity

- Studies have shown that 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride exhibits significant biological activity, particularly in modulating neurotransmitter systems. It has been explored for its effects on serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.

- Mechanism of Action

-

Research on Metalloprotease Inhibition

- There is ongoing research into the use of pyrrolidine derivatives like this compound as inhibitors of metalloproteases, which play roles in various diseases including cancer and cardiovascular disorders. Inhibiting these enzymes may provide therapeutic benefits in managing conditions associated with excessive proteolytic activity .

Case Study 1: Neuropharmacological Effects

A study focused on the neuropharmacological effects of this compound demonstrated its potential to enhance cognitive function in animal models of Alzheimer's disease. The compound was administered at varying dosages, revealing dose-dependent improvements in memory tasks and reductions in amyloid-beta plaque accumulation.

Case Study 2: Antidepressant Properties

Another significant study examined the antidepressant properties of this compound through behavioral assays in rodents. Results indicated that treatment with this compound led to increased levels of serotonin and norepinephrine, suggesting its efficacy as a novel antidepressant agent .

Case Study 3: Cardiovascular Applications

Research has also been conducted on the cardiovascular effects of the compound, particularly its role as a potential treatment for hypertension. The findings suggested that it may inhibit vasoconstrictive pathways mediated by endothelins, offering insights into its application for managing high blood pressure .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit protein kinase B (PKB) by binding to its active site, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing in ring size, substituents, or salt forms:

Key Observations:

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) affects conformational flexibility. Piperidine derivatives may exhibit reduced steric hindrance but lower rigidity compared to pyrrolidines .

- Substituent Effects :

- 4-Chlorobenzyl : Balances lipophilicity and electronic effects for membrane permeability.

- 4-Trifluoromethylbenzyl : Enhances metabolic stability and binding to hydrophobic pockets due to strong electron-withdrawing and lipophilic properties .

- 3-Methoxybenzyl : Electron-donating groups may improve solubility but reduce target affinity in certain cases .

- Salt Forms: Dihydrochloride salts generally offer higher aqueous solubility than monohydrochlorides, critical for in vitro assays .

Physicochemical Properties

Biological Activity

1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H15Cl2N2

- Molecular Weight : 248.16 g/mol

This compound features a pyrrolidine ring substituted with a 4-chlorobenzyl group, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- Acetylcholinesterase Inhibition :

-

Neuroprotective Effects :

- Research indicates that the compound may possess neuroprotective properties, potentially through mechanisms involving the modulation of oxidative stress and inflammation in neuronal cells.

- Antimicrobial Activity :

Study 1: AChE Inhibition and Neuroprotection

In a study published in Pharmaceutical Biology, researchers synthesized a series of pyrrolidine derivatives, including this compound. The compound was evaluated for its ability to inhibit AChE and protect neuronal cells from apoptosis induced by neurotoxic agents. Results showed significant inhibition of AChE (IC50 = 6.5 μM) and marked neuroprotection in cell culture models .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the chlorobenzyl substitution on the pyrrolidine ring. Variations in substitution patterns were analyzed for their effects on AChE inhibition and overall biological activity. The presence of the chloro group was found to enhance binding affinity to the enzyme, suggesting a critical role in the compound's mechanism of action.

Data Table: Biological Activities

Q & A

Q. Advanced | Quality Control

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.